molecular formula C9H14ClNO B10774693 2-Amino-1-phenylpropan-1-ol hydrochloride

2-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B10774693
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-UHFFFAOYSA-N
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Description

2-Amino-1-phenylpropan-1-ol hydrochloride (CAS: 154-41-6), also known as phenylpropanolamine hydrochloride (PPAH), is a synthetic sympathomimetic amine. Its structure comprises a phenyl ring attached to a propanol backbone with an amino group at the C2 position and a hydroxyl group at C1, forming a secondary alcohol (Fig. 1). The compound exists as stereoisomers, including (1R,2S) and (1S,2S) enantiomers, which are critical for its pharmacological activity .

Preparation Methods

Reductive Amination of 1-Phenyl-2-propanone

Sodium Cyanoborohydride-Mediated Reaction

The reductive amination of 1-phenyl-2-propanone (propiophenone) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol represents a widely adopted method. The reaction proceeds at ambient temperature over 36 hours, generating the free base of 2-amino-1-phenylpropan-1-ol, which is subsequently acidified with concentrated hydrochloric acid to yield the hydrochloride salt1.

Key parameters :

  • Molar ratio : 1:1.2 (ketone:ammonium acetate)

  • Solvent system : Methanol/water (4:1 v/v)

  • Workup : Liquid-liquid extraction with dichloromethane (3 × 150 mL), followed by rotary evaporation and recrystallization in acetone1.

Yield : 1.90 g of crude product from 5 g of propiophenone (~38% isolated yield). Purification via three successive acetone recrystallizations improves purity to >98%1.

Catalytic Hydrogenation of Oxime Intermediates

Oxime Formation and Reduction

Isonitrosopropiophenone (propiophenone oxime) serves as a critical intermediate. Its synthesis involves reacting propiophenone with hydroxylamine hydrochloride in the presence of sodium acetate, achieving quantitative conversion under reflux conditions . Subsequent hydrogenation over a platinum-palladium catalyst (1:1 wt%) at 50–70°C and 4–5 kg/cm² pressure yields the target amino alcohol .

Optimization insights :

  • Catalyst reuse : Pt-Pd catalysts tolerate ≥5 reaction cycles without significant activity loss .

  • Solvent selection : Methanol or ethanol enhances hydrogen solubility, while isopropanol improves hydrochloride crystallinity .

Yield : 94% conversion to phenylpropanolamine hydrochloride with 99.3% enantiomeric excess (ee) when using chiral α-methylbenzylamine auxiliaries .

Enzymatic Synthesis from l-Phenylalanine

Multi-Enzyme Cascades

A biocatalytic route converts l-phenylalanine into (1R,2S)-2-amino-1-phenylpropan-1-ol via a four-step cascade:

  • Deamination by tyrosine ammonia lyase to cinnamic acid.

  • Epoxidation using styrene monooxygenase.

  • Hydrolysis via epoxide hydrolase to (R)-1-phenylethane-1,2-diol.

  • Reductive amination with amine dehydrogenases .

Performance metrics :

  • Overall yield : 69% from l-phenylalanine.

  • Enantiopurity : >99.9% ee for the (1R,2S)-isomer .

Advantages :

  • Avoids toxic reagents (e.g., cyanoborohydrides).

  • Compatible with aqueous solvents, reducing environmental impact .

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free base is dissolved in isopropanol, cooled to 0°C, and treated dropwise with concentrated HCl to pH 3.0. The precipitated hydrochloride salt is filtered and washed with cold ether1 .

Crystallization data :

  • Optimal solvent : Acetone/water (9:1 v/v) yields needle-like crystals with 99.5% purity1.

  • Recovery : 85–90% after two recrystallizations .

Comparative Analysis of Methods

MethodYield (%)Purity (%)EnantioselectivityScalability
Reductive amination13898RacemicLab-scale
Catalytic hydrogenation 9499.3>99% eeIndustrial
Enzymatic synthesis 6999.9>99.9% eePilot-scale

Key observations :

  • Catalytic hydrogenation excels in scalability and enantiocontrol but requires high-pressure equipment.

  • Enzymatic routes offer superior sustainability but necessitate specialized bioreactors.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Nitroso intermediates : Over-reduction to primary amines is minimized by maintaining H₂ pressure ≤5 bar .

  • Diastereomer formation : Chiral auxiliaries (e.g., α-methylbenzylamine) enforce erythro selectivity during hydrogenation .

Solvent Selection

  • Methanol : Favors rapid reaction kinetics but complicates salt crystallization1.

  • Isopropanol : Enhances hydrochloride stability during storage .

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₉H₁₄ClNO
  • Molecular Weight : 195.67 g/mol
  • Solubility : Highly soluble in water and polar solvents due to ionic hydrochloride salt and hydroxyl group .

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride (CAS: 1200-27-7)

  • Structure : A fluorine atom at the para position of the phenyl ring and a methyl group at C2.
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 219.69 g/mol .
  • The methyl group at C2 increases steric hindrance, possibly reducing metabolic degradation .

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS: 2060024-73-7)

  • Structure: A nitro group (-NO₂) at the meta position of the phenyl ring.
  • Molecular Formula : C₉H₁₂N₂O₃·HCl
  • Molecular Weight : 232.66 g/mol .
  • Key Differences: The electron-withdrawing nitro group reduces basicity of the amino group, altering receptor binding affinity. Solubility: Limited in chloroform and methanol, suggesting lower polarity than PPAH .

Backbone-Modified Analogs

2-Amino-2-methyl-1-propanol Hydrochloride (AMP Hydrochloride; CAS: 7737-1)

  • Structure : Lacks the phenyl ring; features a hydroxyl group at C1 and a methyl group at C2.
  • Molecular Formula: C₄H₁₂ClNO
  • Molecular Weight : 125.60 g/mol .
  • Key Differences :
    • Absence of aromaticity eliminates α-adrenergic activity, rendering it unsuitable for decongestant use.
    • Primarily employed as a buffering agent in organic synthesis .

1-Amino-1-phenylpropan-2-one Hydrochloride (CAS: 3904-16-3)

  • Structure : Replaces the C1 hydroxyl group with a ketone.
  • Molecular Formula: C₉H₁₂ClNO
  • Molecular Weight : 185.65 g/mol .
  • Key Differences: The ketone group increases electrophilicity, making it prone to nucleophilic attacks, unlike the stable alcohol in PPAH. Potential use as a precursor in synthetic chemistry rather than pharmacology .

Stereoisomeric Variants

(1R,2S)- and (1S,2S)-2-Amino-1-phenylpropan-1-ol Hydrochloride

  • Structural Relationship : Enantiomers of PPAH with distinct spatial configurations .
  • Key Differences :
    • (1R,2S) -enantiomer exhibits higher adrenergic receptor selectivity, enhancing decongestant efficacy.
    • (1S,2S) -enantiomer may contribute to off-target effects, such as cardiovascular stimulation .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
2-Amino-1-phenylpropan-1-ol hydrochloride 154-41-6 C₉H₁₄ClNO 195.67 Phenyl, -OH, -NH₂ Decongestant, Bronchodilator
2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl 1200-27-7 C₁₀H₁₅ClFN 219.69 4-F-phenyl, -CH₃ Research chemical
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl 2060024-73-7 C₉H₁₂N₂O₃·HCl 232.66 3-NO₂-phenyl Synthetic intermediate
2-Amino-2-methyl-1-propanol hydrochloride 7737-1 C₄H₁₂ClNO 125.60 -CH₃, -OH Buffer agent

Research Findings and Implications

  • Fluorinated Analogs : Enhanced metabolic stability and lipophilicity make fluorinated derivatives (e.g., 4-F-phenyl) promising candidates for CNS-targeted drugs .
  • Stereochemistry Matters : Enantiomeric purity is critical for PPAH’s therapeutic efficacy, as seen in its use as a USP reference standard .
  • Nitro Derivatives : The nitro group’s electron-withdrawing nature may reduce bioavailability but could be leveraged in prodrug design .

Biological Activity

2-Amino-1-phenylpropan-1-ol hydrochloride, also known as phenylpropanolamine (PPA), is a chiral compound with significant relevance in pharmacology and biochemistry. This compound has been studied for its potential biological activities, particularly in relation to adrenergic receptor modulation and its application in various therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C9H14ClNO
  • Molecular Weight : 189.67 g/mol
  • CAS Number : 154-97-6

The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a norepinephrine reuptake inhibitor , leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects and contributes to its use in treating conditions such as nasal congestion and hypotension.

Interaction with Receptors

Research indicates that PPA exhibits activity at various adrenergic receptors:

  • Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased blood pressure.
  • Beta Adrenergic Receptors : Modulation can enhance heart rate and cardiac output.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Adrenergic Activity Acts as an agonist at alpha and beta adrenergic receptors, influencing cardiovascular functions.
Appetite Suppression Used in weight management due to its appetite-suppressant properties.
Nasal Decongestion Commonly employed in over-the-counter medications for relieving nasal congestion.
CNS Stimulant Effects Exhibits stimulant properties that may enhance alertness and energy levels.

Clinical Applications

PPA has been utilized in various clinical settings, primarily for its decongestant properties. However, due to safety concerns associated with cardiovascular side effects, its use has been restricted or banned in several countries.

Study 1: Cardiovascular Effects

A study published in PubChem highlighted the cardiovascular implications of PPA use, indicating that it can lead to increased blood pressure and heart rate, particularly when used in combination with other stimulants .

Study 2: Weight Management

Research has also explored the role of PPA in weight management. A clinical trial demonstrated that PPA effectively reduced body weight compared to placebo groups, attributed to its appetite-suppressing effects .

In Vitro Studies

In vitro studies have shown that PPA can inhibit norepinephrine reuptake, thereby increasing synaptic norepinephrine concentrations. This action is significant for understanding its potential therapeutic applications beyond nasal decongestion.

Safety and Side Effects

Despite its efficacy, the use of this compound is associated with several adverse effects:

  • Increased blood pressure
  • Risk of stroke or heart attack
    These risks have led to regulatory scrutiny and limitations on its availability in many markets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-phenylpropan-1-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 1-phenylpropan-1-one with ammonia or ammonium chloride under hydrogenation conditions using catalysts like Raney nickel or palladium . Reaction optimization involves controlling pH (7–9), temperature (25–40°C), and hydrogen pressure (1–3 atm). Impurity profiles (e.g., over-reduction byproducts) should be monitored via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and detect residual solvents.
  • HPLC-UV/ELS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases like 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for purity analysis (≥98% by area normalization) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+ at m/z 184.1 for free base; [M-Cl]+^+ at m/z 148.1 for hydrochloride).

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how are chiral impurities quantified?

  • Methodological Answer :

  • Chiral chromatography : Use columns like Chiralpak AD-H or AS-H with hexane/ethanol/diethylamine (90:10:0.1 v/v) to separate (1R,2S)- and (1S,2S)-enantiomers . Retention times vary by 2–3 minutes under isocratic conditions.
  • Impurity limits : Pharmacopeial standards (e.g., USP) require ≤0.5% for individual enantiomeric impurities in APIs. Calibration curves using spiked standards are essential for quantification .

Q. How does this compound interact with adrenergic receptors, and what experimental models validate its pharmacological activity?

  • Methodological Answer :

  • In vitro assays : Radioligand binding studies (e.g., 3H^3H-dihydroergocryptine) on α-adrenergic receptors in rat aortic smooth muscle cells. IC50_{50} values are determined via competitive displacement curves .
  • In vivo models : Bronchodilation efficacy is tested in guinea pig tracheal strips pre-contracted with histamine, measuring relaxation % at 106^{-6}–104^{-4} M concentrations .

Q. What are the critical degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH at 60°C for 24 hours. Major degradation products include oxidized derivatives (e.g., ketone formation) and dimerization byproducts.
  • Analytical tools : UPLC-QTOF-MS with electrospray ionization (ESI+) identifies degradation markers. Stability-indicating methods require baseline separation of degradants from the parent compound .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., imine intermediates during reductive amination).
  • Design of Experiments (DoE) : Optimize parameters (catalyst loading, reaction time) using central composite design to reduce variability. Statistical models (e.g., ANOVA) identify critical factors affecting yield .

Q. Data Contradiction Analysis

Q. Discrepancies in reported pharmacological efficacy: How to reconcile in vitro vs. in vivo data for this compound?

  • Methodological Answer :

  • Bioavailability factors : Assess solubility (e.g., pH-dependent solubility in simulated gastric fluid) and plasma protein binding via equilibrium dialysis. Low oral bioavailability (<50%) may explain reduced in vivo activity despite high in vitro potency .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid first-pass metabolism (e.g., cytochrome P450-mediated oxidation). Use LC-MS/MS to quantify parent compound and metabolites .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Chiral Purity Assessment

ParameterConditionReference
ColumnChiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile PhaseHexane/ethanol/diethylamine (90:10:0.1)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Enantiomer Resolution (Rs)≥2.0

Table 2. Stability Data Under Accelerated Conditions

ConditionDegradation Products% Parent Remaining
40°C/75% RH, 4 weeksOxidized ketone, dimer92.5%
0.1N HCl, 60°C, 24hHydrolyzed amine85.2%

Properties

IUPAC Name

2-amino-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNLSQWJMTVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO.ClH, C9H14ClNO
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID6027185
Record name 2-Amino-1-phenyl-1-propanol hydrochloride
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Molecular Weight

187.66 g/mol
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Physical Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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CAS No.

154-41-6, 53631-70-2
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
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Record name 2-Amino-1-phenyl-1-propanol hydrochloride
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Record name (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride
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Melting Point

381 to 385 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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